An In-depth Technical Guide to 3,4,5-Trimethoxybenzonitrile: Chemical Properties and Structure
An In-depth Technical Guide to 3,4,5-Trimethoxybenzonitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethoxybenzonitrile, a polysubstituted aromatic nitrile, is a key intermediate in the synthesis of a wide array of organic molecules, most notably in the pharmaceutical industry. Its unique structure, featuring a nitrile group and a trimethoxyphenyl moiety, makes it a versatile building block for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3,4,5-Trimethoxybenzonitrile, tailored for professionals in research and drug development.
Chemical and Physical Properties
3,4,5-Trimethoxybenzonitrile is a white to beige crystalline powder at room temperature.[1] It is sparingly soluble in water but shows good solubility in organic solvents such as methanol.[2][3] The key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁NO₃ | [4] |
| Molecular Weight | 193.20 g/mol | [4][5] |
| CAS Number | 1885-35-4 | [4][5] |
| Appearance | White to beige crystalline powder | [1] |
| Melting Point | 91-94 °C | [5][6] |
| Boiling Point | 180-185 °C at 10 mmHg | [5][6] |
| Solubility | Sparingly soluble in water, soluble in methanol. | [2][3] |
| InChI Key | OSBQUSPVORCDCU-UHFFFAOYSA-N | [4] |
| SMILES | COC1=CC(=CC(=C1OC)OC)C#N | [4] |
Molecular Structure
The structure of 3,4,5-Trimethoxybenzonitrile consists of a benzene ring substituted with a nitrile (-C≡N) group and three methoxy (-OCH₃) groups at positions 3, 4, and 5. The electron-donating nature of the methoxy groups and the electron-withdrawing nature of the nitrile group influence the reactivity of the aromatic ring and the nitrile functionality.
As of the latest literature review, specific crystallographic data for 3,4,5-Trimethoxybenzonitrile, such as a CCDC deposition number, has not been reported. However, analysis of structurally similar substituted benzonitriles can provide insights into the expected bond lengths, bond angles, and crystal packing of this molecule.[2]
Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of 3,4,5-Trimethoxybenzonitrile.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons and the protons of the three methoxy groups. |
| ¹³C NMR | Resonances for the carbon atoms of the benzene ring, the nitrile group, and the methoxy groups. |
| Infrared (IR) | Characteristic absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Bands for C-O stretching of the methoxy groups and C-H stretching of the aromatic ring and methyl groups are also prominent. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |
Experimental Protocols
Synthesis of 3,4,5-Trimethoxybenzonitrile
A plausible and efficient synthetic route to 3,4,5-Trimethoxybenzonitrile starts from the readily available natural product, gallic acid. The synthesis involves two key steps: the methylation of gallic acid to form 3,4,5-trimethoxybenzoic acid, followed by the conversion of the carboxylic acid to the amide and subsequent dehydration to the nitrile.
Step 1: Synthesis of 3,4,5-Trimethoxybenzoic Acid from Gallic Acid
-
Methodology: Gallic acid is methylated using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base.[7][8]
-
Detailed Protocol:
-
To a stirred solution of gallic acid in an appropriate solvent (e.g., water or an alcohol), add a base (e.g., sodium hydroxide).
-
Slowly add dimethyl sulfate to the reaction mixture while maintaining the temperature below 30-35°C.
-
After the addition is complete, heat the mixture to reflux for several hours to ensure complete methylation.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the 3,4,5-trimethoxybenzoic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Synthesis of 3,4,5-Trimethoxybenzonitrile from 3,4,5-Trimethoxybenzoic Acid (via the amide)
This conversion can be achieved in a two-step sequence involving the formation of the corresponding amide followed by dehydration.
-
2a. Amide Formation:
-
Convert 3,4,5-trimethoxybenzoic acid to its acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
React the resulting acid chloride with aqueous ammonia or another ammonia source to form 3,4,5-trimethoxybenzamide.
-
-
2b. Dehydration of the Amide:
-
Methodology: Primary amides can be dehydrated to nitriles using various dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃).[4][7][8]
-
General Protocol (using Phosphorus Pentoxide):
-
In a dry reaction flask, thoroughly mix solid 3,4,5-trimethoxybenzamide with phosphorus pentoxide (P₄O₁₀).
-
Heat the solid mixture under reduced pressure or with a distillation setup.
-
The 3,4,5-trimethoxybenzonitrile product will distill as it is formed.
-
Collect the distillate and purify further if necessary.
-
-
Purification
-
Recrystallization: This is a common method for purifying solid organic compounds.[9][10][11]
-
Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For 3,4,5-trimethoxybenzonitrile, a mixed solvent system like toluene-hexane or ethanol-water could be effective.[3]
-
Procedure:
-
Dissolve the crude 3,4,5-trimethoxybenzonitrile in a minimum amount of the hot solvent.
-
If the solution is colored, treat it with activated charcoal.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
-
-
Column Chromatography: For separating the product from impurities with similar solubility, column chromatography is a valuable technique.[1][12]
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can be employed to elute the compound from the column. The fractions are typically monitored by thin-layer chromatography (TLC).
-
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of approximately 4000-400 cm⁻¹.
-
Logical Relationships and Workflows
The following diagrams illustrate the synthetic pathway and a general analytical workflow for 3,4,5-Trimethoxybenzonitrile.
Caption: Synthetic pathway of 3,4,5-Trimethoxybenzonitrile from Gallic Acid.
Caption: General analytical workflow for 3,4,5-Trimethoxybenzonitrile.
Conclusion
3,4,5-Trimethoxybenzonitrile is a valuable and versatile intermediate in organic synthesis, with significant applications in the development of pharmaceuticals. This guide has provided a detailed overview of its chemical and physical properties, molecular structure, and methods for its synthesis, purification, and analysis. The presented information, including tabulated data and workflow diagrams, is intended to be a practical resource for researchers and professionals in the field of drug development, facilitating the effective utilization of this important chemical building block.
References
- 1. Benzonitrile, 3,4,5-trimethoxy- [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. spectrabase.com [spectrabase.com]
- 6. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 3,4,5-Trimethoxybenzoic Acid - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 10. Crystal structures of three substituted 3-aryl-2-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scribd.com [scribd.com]
